molecular formula C7H6ClFO2S B010030 (4-fluorophenyl)methanesulfonyl Chloride CAS No. 103360-04-9

(4-fluorophenyl)methanesulfonyl Chloride

Cat. No. B010030
M. Wt: 208.64 g/mol
InChI Key: UUQGWVIRPCRTSA-UHFFFAOYSA-N
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Description

“(4-fluorophenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula C7H6ClFO2S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “(4-fluorophenyl)methanesulfonyl Chloride” is represented by the SMILES string C1=CC(=CC=C1CS(=O)(=O)Cl)F . The InChI key for this compound is UUQGWVIRPCRTSA-UHFFFAOYSA-N . The molecular weight of the compound is 208.64 g/mol .


Physical And Chemical Properties Analysis

“(4-fluorophenyl)methanesulfonyl Chloride” has a molecular weight of 208.64 g/mol . It has a computed XLogP3-AA value of 2 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

  • It is utilized in the synthesis of acyl fluorides, fluoroformates, and fluorophosgene (Švec et al., 2008).

  • The compound is involved in studies exploring the mechanisms of methanesulfonyl chloride hydrolysis (King, Lam, & Skonieczny, 1992).

  • Methanesulfonyl chloride-aluminum chloride ionic liquid, which can be derived from it, is used to study the electrochemical properties of vanadium pentoxide films (Su, Winnick, & Kohl, 2001).

  • Hydrolysis of (trimethylsilyl)methanesulfonyl chloride, a related compound, aids in understanding organic sulfur mechanisms (King & Lam, 1993).

  • Radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, which is closely related, facilitates the study of the metabolic fate of this nematicide (Burton & Stoutamire, 1973).

  • It is used in the selective fluorination of benzyl alcohols, leading to the synthesis of compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate (Makino & Yoshioka, 1987).

  • 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine can be synthesized using it, showcasing an improved procedure and increased yield (Fei, 2004).

  • Methanesulfonyl chloride-d3, derived from dimethyl sulfoxide-d6, yields methanesulfonyl chloride-d3 in a 52% yield (Hanai & Okuda, 1977).

  • A mathematical model developed for the methanesulfonyl chloride-water system provides rational criteria for assessing safe operating conditions in industrial applications (Andreozzi et al., 1996).

  • Methanesulfonyl chloride vapor-sensing coatings made with 1,3-diisonitrosoacetone (DIA) and 4,4'-bis (diethylamino)benzophenone oxime (EMKO) are used in optical-based microsensors (Novak, Henderson, & Parsons, 1990).

Safety And Hazards

“(4-fluorophenyl)methanesulfonyl Chloride” is classified as having acute toxicity when ingested, and it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGWVIRPCRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374648
Record name (4-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)methanesulfonyl Chloride

CAS RN

103360-04-9
Record name (4-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-fluorophenyl)methanesulfonyl Chloride
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Citations

For This Compound
8
Citations
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
A convenient, practical, and environmentally friendly method for the synthesis of sulfonyl chlorides has been developed. Structurally diverse sulfonyl chlorides were synthesized in …
Number of citations: 45 www.thieme-connect.com
K Qiu, R Wang - Synthesis, 2015 - thieme-connect.com
Under neutral conditions, a variety of S-alkylisothiourea salts were smoothly converted into the corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative …
Number of citations: 10 www.thieme-connect.com
NJ Scheuplein, NM Bzdyl, T Lohr… - Journal of Medicinal …, 2023 - ACS Publications
The macrophage infectivity potentiator (Mip) protein is a promising target for developing new drugs to combat antimicrobial resistance. New rapamycin-derived Mip inhibitors have been …
Number of citations: 1 pubs.acs.org
AO Adeniji, RM Wells, A Adejare - Current medicinal …, 2012 - ingentaconnect.com
Abnormal processing of amyloid precursor protein (APP) by β - and γ -secretases to produce excess amyloid-β-peptide is believed to contribute to the pathophysiological cascade that …
Number of citations: 8 www.ingentaconnect.com
X Wu, H Shen, Y Zhang, C Wang, Q Li… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for the treatment of cancer and inflammatory diseases. Herein, we report our effort on the …
Number of citations: 8 pubs.acs.org
A Kranjc, LP Mašič, S Reven, K Mikic, A Preželj… - European journal of …, 2005 - Elsevier
The design, synthesis and biological activity of new thrombin inhibitors with a pyridinone or pyrazinone core and different heterobicyclic P 1 arginine side-chain mimetics are described. …
Number of citations: 14 www.sciencedirect.com
Z Yang, B Zhou, J Xu - Synthesis, 2014 - thieme-connect.com
A simple procedure for clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is disclosed. This …
Number of citations: 23 www.thieme-connect.com
R Ren, X Wang, DA Leas, C Häberli, M Cal… - Bioorganic & medicinal …, 2022 - Elsevier
We discovered tetrahydro-γ-carboline sulfonamides as a new antischistosomal chemotype. The aryl sulfonamide and tetrahydro-γ-carboline substructures were required for high …
Number of citations: 3 www.sciencedirect.com

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